molecular formula C10H8BrN3O2 B6163840 methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1877310-48-9

methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6163840
CAS No.: 1877310-48-9
M. Wt: 282.09 g/mol
InChI Key: SAIZHBRWRGVTDD-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a high-purity chemical compound supplied for research and development purposes only. It is strictly intended for laboratory use and is not classified as a drug, pharmaceutical, or cosmetic ingredient. This compound belongs to the 1,2,3-triazole chemical class, which is of significant interest in medicinal chemistry and materials science. The structure incorporates a bromophenyl group and a methyl ester functional group, making it a versatile synthetic intermediate or building block for constructing more complex molecules . Similar triazole-based compounds are widely utilized in pharmaceutical research, agrochemical development, and as precursors in organic synthesis. Researchers value this compound for its potential application in developing novel substances and exploring structure-activity relationships. The bromine substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse chemical libraries. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or serve as a handle for further derivatization. This product must be used exclusively by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, prophylactic, or any other human, veterinary, or household use. All information provided is for research purposes only. Handle with appropriate safety precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all local and international regulations regarding the handling and disposal of chemicals.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIZHBRWRGVTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation

The reaction begins with synthesizing 4-bromophenyl azide, which undergoes cycloaddition with methyl propiolate in the presence of a copper(I) catalyst. The azide is typically prepared via diazotization of 4-bromoaniline, followed by sodium azide treatment.

Reaction Conditions :

  • Catalyst : Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate as a reducing agent.

  • Solvent : tert-Butanol/water (2:1 v/v) at 50°C for 12–24 hours.

  • Yield : 85–93% for the carboxylic acid intermediate.

Esterification of the Carboxylic Acid

The intermediate 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is esterified using methyl iodide under basic conditions.

Optimization Parameters :

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Temperature : 20–30°C for 48 hours.

  • Yield : 49–65% after crystallization.

Table 1: CuAAC Method Performance

ParameterValueSource
Cycloaddition Yield93%
Esterification Yield49%
Total Reaction Time72 hours
Purity (HPLC)>95%

Multi-Step Synthesis via Brominated Triazole Intermediates

This approach leverages functionalized triazole precursors, such as 1-substituted-4,5-dibromo-1H-1,2,3-triazole, to introduce the 4-bromophenyl group through sequential reactions.

Grignard Reaction and Carboxylation

1-Substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to generate a triazole-magnesium intermediate, which reacts with carbon dioxide to form the carboxylic acid.

Critical Steps :

  • Temperature Control : −78°C to 0°C to prevent side reactions.

  • Stoichiometry : 1:1.5 molar ratio of triazole to Grignard reagent.

Methylation with Methyl Iodide

The carboxylic acid is methylated using methyl iodide in the presence of K₂CO₃, yielding the target ester.

Table 2: Multi-Step Synthesis Performance

ParameterValueSource
Grignard Reaction Yield75%
Methylation Yield65%
Total Reaction Time55 hours
ScalabilitySuitable for industrial scale

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates and improves yields by enhancing molecular collisions. This method is particularly effective for cycloaddition and esterification steps.

Enhanced Cycloaddition

Microwave conditions reduce reaction times from hours to minutes. For example, the CuAAC step achieves 90% yield in 30 minutes at 100°C.

Rapid Esterification

Esterification under microwave irradiation completes in 15–30 minutes, compared to 48 hours conventionally.

Table 3: Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Method
Cycloaddition Time30 minutes24 hours
Esterification Time20 minutes48 hours
Overall Yield78%49%

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitations
CuAACHigh regioselectivity, mild conditionsLengthy esterification step
Multi-Step SynthesisScalability, pure intermediatesRequires cryogenic conditions
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) for azide substitution, palladium catalysts for coupling reactions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the development of new materials with unique properties, such as conductive polymers and nanomaterials.

    Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and imaging studies.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The triazole ring can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can disrupt normal biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

Triazole derivatives exhibit distinct molecular geometries and packing patterns depending on substituents:

  • Methyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate ():
    • The benzyl group forms a dihedral angle of 67.1° with the triazole ring, while the ester carbonyl aligns nearly coplanar with the triazole.
    • Crystal packing involves weak C–H···O hydrogen bonds and π-π stacking .
  • Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate ():
    • The triazole and difluorobenzyl rings form a dihedral angle of 77.3°, with C–H···O/N interactions driving one-dimensional chain formation along the b-axis .
  • Methyl 1-(3,5-Di-tert-Butylphenyl)-1H-1,2,3-Triazole-4-Carboxylate (): Bulky tert-butyl groups induce significant steric hindrance, likely reducing crystallinity but enhancing solubility in nonpolar solvents .

Challenges and Opportunities

  • Crystallization : Bulky bromophenyl groups may complicate crystal growth, necessitating advanced techniques (e.g., SHELXL refinement, ) for structural analysis .
  • Solubility : Bromine’s hydrophobicity could limit aqueous solubility, but this may be mitigated via ester hydrolysis to the carboxylic acid (e.g., as in ) .
  • Thermal Stability : Bromine-containing compounds often exhibit lower thermal stability compared to fluorine or methyl derivatives, requiring careful handling in synthetic processes.

Biological Activity

Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.

  • IUPAC Name : this compound
  • CAS Number : 1877310-48-9
  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 296.12 g/mol
  • Purity : ≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has demonstrated effectiveness against various pathogens.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits notable antibacterial activity. For instance, it has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli0.8 μg/mL

These results indicate that this compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focus of research due to their ability to inhibit tumor growth through various mechanisms.

Case Studies

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound exhibited significant antiproliferative effects against leukemia cells:

Cell LineIC50 (μM)
Acute Lymphoblastic Leukemia5.0
Chronic Myeloid Leukemia7.5

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The presence of the bromophenyl group is thought to enhance the lipophilicity and overall interaction with biological targets:

  • Lipophilic Interactions : The bromine atom increases electron density on the aromatic ring, improving binding affinity.
  • Triazole Ring : This moiety is crucial for biological activity due to its ability to interact with various enzymes and receptors.

Q & A

Q. What are the optimal synthetic routes for methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be validated?

Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-bromophenyl azide and methyl propiolate. Reaction efficiency is validated by monitoring azide consumption via FTIR (disappearance of the ~2100 cm⁻¹ peak) and quantifying yields via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the triazole core. Purity should exceed 98% (validated by ¹H NMR integration) .

Q. How should researchers approach the characterization of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm triazole ring formation via H-5 proton (δ 8.1–8.3 ppm) and ester carbonyl (δ 165–170 ppm). The 4-bromophenyl group shows aromatic protons at δ 7.4–7.6 ppm (doublet, J = 8.5 Hz) .
  • Mass Spectrometry (MS): ESI+ should display [M+H]⁺ at m/z 310.15 (C₁₁H₁₀BrN₃O₂). High-resolution MS (HRMS) confirms the molecular formula .
  • X-ray Crystallography: Resolve regiochemistry (1,4-disubstituted triazole) and confirm bond angles using single-crystal diffraction (e.g., C–N bond lengths ~1.34 Å) .

Q. What are the critical solubility and storage considerations to ensure compound stability during experimental workflows?

Methodological Answer:

  • Solubility: Limited aqueous solubility (0.32 mM in H₂O) but dissolves in DMSO (50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤1%) .
  • Storage: Store at –20°C under inert gas (N₂/Ar) for long-term stability. Short-term storage at 4°C in a desiccator is acceptable. Monitor hydrolysis via TLC (hexane:ethyl acetate 3:1; Rf ~0.5) .

Advanced Research Questions

Q. How can researchers design enzyme interaction studies to evaluate potential cytochrome P450 inhibition by this triazole derivative?

Methodological Answer:

  • Fluorescence-Based Assays: Use recombinant CYP3A4/2D6 with substrates like dibenzylfluorescein (CYP3A4) or 7-methoxy-4-trifluoromethylcoumarin (CYP2D6). Pre-incubate the compound (1–100 μM) with NADPH-regenerating system (30 min, 37°C).
  • Kinetic Analysis: Calculate IC₅₀ values from dose-response curves. Confirm inhibition mechanism (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. What experimental strategies resolve discrepancies between theoretical and observed NMR chemical shifts during structural confirmation?

Methodological Answer:

  • 2D NMR: Use HSQC/HMBC to verify correlations (e.g., triazole C-4 carbonyl to adjacent protons).
  • DFT Calculations: Compare observed shifts with B3LYP/6-311+G**-level predictions to identify tautomers or crystal packing effects.
  • Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the 4-bromophenyl group) by analyzing line broadening at elevated temperatures (25–80°C) .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this brominated triazole compound?

Methodological Answer:

  • Degradation Studies: Apply OECD 307 guidelines for aerobic soil degradation (25°C, 70% water-holding capacity) with LC-MS/MS quantification (LOQ ≤1 ppb).
  • Aquatic Toxicity: Test acute immobilization in Daphnia magna (48h EC₅₀) and algal growth inhibition (OECD 201).
  • Bioaccumulation Potential: Estimate logP (experimental shake-flask method: octanol/water partition coefficient) and compare with EPI Suite predictions .

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